molecular formula C26H25BrN4O2 B303637 2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303637
M. Wt: 505.4 g/mol
InChI Key: CAVMQCXAZRUDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme and prevents the substrate from binding to the active site, thereby inhibiting the enzyme activity. This mechanism of action has been observed for various enzymes, including tyrosine kinases, topoisomerases, and proteases.
Biochemical and Physiological Effects
2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and topoisomerases. It also exhibits anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response. Additionally, it has been shown to inhibit the replication of various viruses, including HIV, by inhibiting the activity of viral proteases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potent inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. Additionally, it exhibits low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its limitations include its high cost of synthesis and limited availability, which restricts its use in large-scale experiments.

Future Directions

The future directions for the research on 2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include the development of more efficient and cost-effective synthesis methods to increase its availability for large-scale experiments. Additionally, further studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Furthermore, the structure-activity relationship of this compound needs to be explored to identify more potent and selective inhibitors of enzymes involved in disease pathogenesis.

Synthesis Methods

The synthesis of 2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the condensation of 3-bromoaniline, 4-morpholinecarboxaldehyde, and 2-cyanobenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol to obtain a yellow solid with a high yield.

Scientific Research Applications

2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against various enzymes, including tyrosine kinases, topoisomerases, and proteases. These enzymes play a crucial role in the pathogenesis of various diseases, including cancer, inflammation, and viral infections. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.

properties

Product Name

2-Amino-4-(3-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C26H25BrN4O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN4O2/c27-20-8-4-7-18(13-20)24-21(16-28)26(29)31(30-9-11-33-12-10-30)22-14-19(15-23(32)25(22)24)17-5-2-1-3-6-17/h1-8,13,19,24H,9-12,14-15,29H2

InChI Key

CAVMQCXAZRUDIX-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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